BenchChemオンラインストアへようこそ!

Freselestat

Neutrophil Biology Protease Inhibition Drug Discovery

Freselestat is a potent, selective human neutrophil elastase inhibitor (Ki 12.2nM) with >100-fold selectivity against related proteases (trypsin, proteinase 3, cathepsin G). Unlike less selective inhibitors, its high specificity ensures reproducible, artifact-free results in in vitro studies of neutrophil function and ex vivo human models of sterile inflammation, such as simulated extracorporeal circulation—a critical need for translational research.

Molecular Formula C23H28N6O4
Molecular Weight 452.5 g/mol
CAS No. 208848-19-5
Cat. No. B1674156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFreselestat
CAS208848-19-5
SynonymsONO-6818;  ONO6818;  ONO 6818;  ONO-PO 736;  Freselestat
Molecular FormulaC23H28N6O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3
InChIInChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)
InChIKeyYSIHYROEMJSOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Freselestat (ONO-6818) Procurement Guide: A Highly Selective, Orally Active Neutrophil Elastase Inhibitor


Freselestat (also known as ONO-6818) is a potent, reversible, and orally active small-molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory tissue damage [1]. It is a transition-state inhibitor [2], classified as a second-generation synthetic neutrophil elastase inhibitor [3]. Freselestat demonstrates high affinity for HNE with a Ki of 12.2 nM and exhibits >100-fold selectivity over a panel of related proteases .

Why Freselestat (ONO-6818) Cannot Be Simply Substituted with Other Neutrophil Elastase Inhibitors


Neutrophil elastase inhibitors exhibit significant heterogeneity in their biochemical mechanisms, selectivity profiles, and pharmacokinetic properties. For example, Freselestat is a transition-state inhibitor, while compounds like Sivelestat (ONO-5046) are acyl-enzyme (mechanism-based) inhibitors [1]. This fundamental difference can lead to variations in off-target effects and in vivo efficacy [2]. Furthermore, while several inhibitors share the same target, their potency (Ki values) can vary by an order of magnitude, directly impacting the required experimental or therapeutic dose and the potential for non-specific interactions. Therefore, assuming equivalence between in-class compounds can lead to irreproducible results and flawed experimental conclusions.

Quantitative Comparative Evidence for Freselestat (ONO-6818) vs. Key Alternatives


Superior Potency: Freselestat (Ki = 12.2 nM) vs. First-Generation Inhibitor Sivelestat (Ki = 200 nM)

Freselestat demonstrates significantly higher target affinity compared to the first-generation inhibitor Sivelestat (ONO-5046). This difference is quantified by their respective inhibition constants (Ki) against human neutrophil elastase [1].

Neutrophil Biology Protease Inhibition Drug Discovery

Comparative Potency Analysis: Freselestat vs. Alvelestat (Ki = 9.4 nM)

When compared to the third-generation inhibitor Alvelestat (AZD9668), Freselestat exhibits comparable nanomolar potency, with both compounds showing Ki values in the single-digit to low-double-digit nM range. This places Freselestat in the same high-potency tier as later-generation compounds [1].

Chronic Inflammation COPD Models Protease Inhibition

Validated In Vivo Anti-Inflammatory Activity in a Human Tissue Injury Model

Freselestat's functional efficacy is validated in a physiologically relevant human ex vivo model of tissue injury (simulated extracorporeal circulation), where it demonstrates a clear, quantifiable reduction in key inflammatory mediators. This provides a direct link between its biochemical activity and a functional anti-inflammatory outcome [1].

Inflammation Cardiopulmonary Bypass Translational Research

In Vivo Efficacy: Freselestat Attenuates Acute Lung Injury in a Rat Model

Freselestat demonstrates protective effects in a rodent model of acute lung injury (ALI). This data confirms its in vivo bioavailability and target engagement, leading to measurable improvements in disease-relevant endpoints [1].

Pulmonary Research Acute Lung Injury (ALI) In Vivo Pharmacology

Optimal Research Applications for Freselestat (ONO-6818) Based on Evidence


In Vitro Studies of Neutrophil-Driven Inflammation Where High Target Selectivity is Critical

Freselestat is the preferred choice for in vitro studies on neutrophil elastase function where off-target protease inhibition could confound results. Its >100-fold selectivity over other proteases like trypsin, proteinase 3, and cathepsin G ensures that observed cellular effects (e.g., changes in cytokine release or cell morphology) can be confidently attributed to HNE inhibition. This is a critical advantage over less selective inhibitors like Sivelestat, which may have broader protease activity at higher concentrations [1].

Ex Vivo Models of Inflammatory Tissue Injury (e.g., Cardiopulmonary Bypass Simulation)

Freselestat is an ideal tool for investigating the role of neutrophil elastase in complex ex vivo human models. It has been directly validated in a simulated extracorporeal circulation model, where it significantly reduced IL-8 and C5b-9 production [2]. This application leverages both its potency and its functional efficacy in a human blood-based system, making it highly relevant for translational studies of sterile inflammation and ischemia-reperfusion injury.

In Vivo Preclinical Research on Acute Neutrophil-Driven Pulmonary Conditions

For researchers studying acute lung injury (ALI) or other pulmonary inflammation models, Freselestat is a well-documented, orally active tool compound. Its in vivo efficacy is established in a rat model of HNE-induced lung injury, where it prevented key pathological features like lung hemorrhage and neutrophil infiltration [3]. This provides a clear experimental framework and dosing rationale (e.g., 10-100 mg/kg oral in hamsters [4]) for initiating new in vivo studies, offering a proven alternative to compounds lacking robust in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Freselestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.